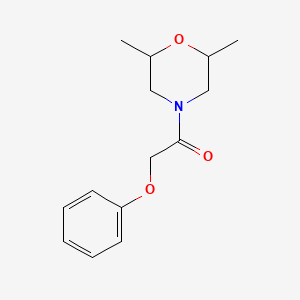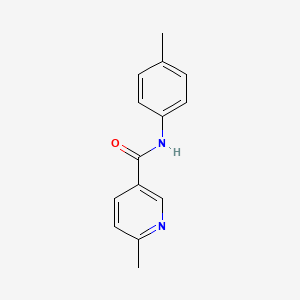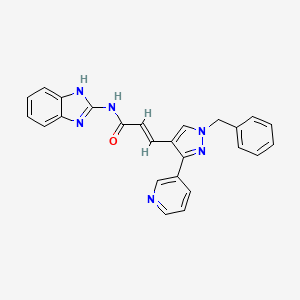
1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone, also known as DMPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPE is a white crystalline powder with a molecular formula of C15H21NO3 and a molecular weight of 263.33 g/mol.
Mécanisme D'action
The mechanism of action of 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in the progression of certain diseases. 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the progression of Alzheimer's disease, and tyrosinase, which is involved in the progression of melanoma.
Biochemical and Physiological Effects:
1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone has been shown to have a range of biochemical and physiological effects, depending on the specific application. In medicinal chemistry, 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone has been shown to inhibit the activity of enzymes that are involved in the progression of certain diseases, such as cancer and Alzheimer's disease. In materials science, 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone has been shown to act as a surfactant, which can be used to stabilize emulsions and improve the properties of materials such as polymers and nanoparticles.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone is its ability to be easily synthesized in a laboratory setting. 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone is also relatively stable and can be stored for extended periods without significant degradation. However, 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone can be difficult to purify, and its solubility in certain solvents can be limited. Additionally, the mechanism of action of 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone is not fully understood, which can make it difficult to optimize its use in certain applications.
Orientations Futures
There are several areas of future research that could be explored with regards to 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone. One potential direction is the development of new synthetic methods for 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone that could improve its purity and yield. Another potential direction is the investigation of 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone's potential applications in the field of catalysis, as it has shown promise as a stable and effective catalyst. Additionally, further research could be conducted to elucidate the mechanism of action of 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone, which could lead to the development of more optimized applications in medicinal chemistry and materials science.
Méthodes De Synthèse
1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone can be synthesized through the reaction of 2-phenoxyethanone with 2,6-dimethylmorpholine in the presence of a base catalyst. The reaction proceeds via the formation of an intermediate, which undergoes further reaction to yield 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone. The synthesis of 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone has been investigated for its ability to inhibit the activity of enzymes that are involved in the progression of certain diseases, such as cancer and Alzheimer's disease. 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone has also been studied for its potential use as a drug delivery agent, as it can be easily functionalized to target specific tissues or cells.
In materials science, 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone has been investigated for its ability to act as a surfactant, which can be used to stabilize emulsions and improve the properties of materials such as polymers and nanoparticles. 1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone has also been studied for its potential use as a catalyst in various chemical reactions, due to its ability to form stable complexes with metal ions.
Propriétés
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11-8-15(9-12(2)18-11)14(16)10-17-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMUVIPGHLMIHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylmorpholin-4-yl)-2-phenoxyethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide](/img/structure/B7537846.png)
![1-Cyclopropyl-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea](/img/structure/B7537853.png)
![2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methyl-5-methylsulfonylbenzamide](/img/structure/B7537856.png)
![Ethyl 4-[[1-(4-ethoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]benzoate](/img/structure/B7537864.png)
![1-[3-(4-Fluorophenoxy)propylsulfanyl]-4-(3-methoxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7537866.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B7537879.png)

![N-(2,5-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramide](/img/structure/B7537891.png)
![N-(4-methylcyclohexyl)-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzamide](/img/structure/B7537905.png)
![(E)-3-[5-chloro-1-(2,5-dimethylphenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7537906.png)

![(2S)-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-[(4-methoxyphenyl)sulfonylamino]-3-methylbutanamide](/img/structure/B7537915.png)

![N-(2,5-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537942.png)